Cas no 868975-08-0 (N-5-({(2-phenylethyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylcyclopropanecarboxamide)

N-5-({(2-phenylethyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylcyclopropanecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-5-({(2-phenylethyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylcyclopropanecarboxamide
- N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- SR-01000016457
- N-[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
- AKOS024613368
- SR-01000016457-1
- N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
- 868975-08-0
- F1838-2680
-
- Inchi: 1S/C16H18N4O2S2/c21-13(17-9-8-11-4-2-1-3-5-11)10-23-16-20-19-15(24-16)18-14(22)12-6-7-12/h1-5,12H,6-10H2,(H,17,21)(H,18,19,22)
- InChI Key: CPEVKWVHARKWQA-UHFFFAOYSA-N
- SMILES: S1C(=NN=C1NC(C1CC1)=O)SCC(NCCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 362.08711818g/mol
- Monoisotopic Mass: 362.08711818g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 8
- Complexity: 442
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 138Ų
- XLogP3: 2.5
N-5-({(2-phenylethyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylcyclopropanecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1838-2680-5mg |
N-[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
868975-08-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1838-2680-10μmol |
N-[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
868975-08-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1838-2680-30mg |
N-[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
868975-08-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1838-2680-20mg |
N-[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
868975-08-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1838-2680-2μmol |
N-[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
868975-08-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1838-2680-3mg |
N-[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
868975-08-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1838-2680-75mg |
N-[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
868975-08-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1838-2680-1mg |
N-[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
868975-08-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1838-2680-5μmol |
N-[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
868975-08-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1838-2680-20μmol |
N-[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
868975-08-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
N-5-({(2-phenylethyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylcyclopropanecarboxamide Related Literature
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
Additional information on N-5-({(2-phenylethyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylcyclopropanecarboxamide
Comprehensive Overview of N-5-({(2-phenylethyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylcyclopropanecarboxamide (CAS No. 868975-08-0)
The compound N-5-({(2-phenylethyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylcyclopropanecarboxamide (CAS No. 868975-08-0) is a highly specialized organic molecule with a unique structural framework. Its intricate design combines a 1,3,4-thiadiazole core with a cyclopropanecarboxamide moiety, linked via a sulfanyl bridge. This configuration endows the molecule with potential applications in pharmaceutical research, particularly in the development of novel therapeutic agents. Researchers are increasingly interested in such compounds due to their ability to modulate biological pathways, making them candidates for targeting specific enzymes or receptors.
In recent years, the demand for heterocyclic compounds like N-5-({(2-phenylethyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylcyclopropanecarboxamide has surged, driven by advancements in drug discovery and medicinal chemistry. The thiadiazole ring, a key feature of this molecule, is known for its bioisosteric properties, often serving as a replacement for other heterocycles to enhance bioavailability or reduce toxicity. This aligns with current trends in precision medicine, where researchers seek to optimize molecular structures for targeted therapies. Additionally, the cyclopropane group introduces steric constraints that can improve binding affinity, a topic frequently discussed in computational chemistry forums.
The synthesis of CAS No. 868975-08-0 involves multi-step organic reactions, including the formation of the carbamoylmethyl linkage and the introduction of the phenylethyl side chain. These steps require careful optimization to achieve high yields and purity, a challenge often addressed in process chemistry studies. The compound's stability under various conditions is also a critical consideration, as it influences its suitability for further development. Recent discussions in pharmaceutical formulation circles highlight the importance of such properties in ensuring consistent performance in preclinical studies.
From a structure-activity relationship (SAR) perspective, N-5-({(2-phenylethyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylcyclopropanecarboxamide offers a rich template for derivatization. Modifications to the phenylethyl or cyclopropane groups could yield analogs with enhanced pharmacological profiles. This approach resonates with the growing interest in fragment-based drug design, where small molecular fragments are systematically optimized to improve potency and selectivity. Such strategies are frequently explored in oncology and neurological disorder research, where unmet medical needs drive innovation.
Analytical characterization of CAS No. 868975-08-0 typically employs techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods ensure the compound's identity and purity, which are paramount for reliable research outcomes. The integration of artificial intelligence (AI) in analytical data interpretation is a hot topic, as it accelerates the validation process and reduces human error. This synergy between traditional techniques and modern technology is reshaping how scientists approach compound characterization.
In conclusion, N-5-({(2-phenylethyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylcyclopropanecarboxamide represents a fascinating case study in the intersection of organic synthesis, medicinal chemistry, and drug development. Its structural complexity and potential applications make it a subject of ongoing research, particularly in the context of personalized medicine and targeted therapy. As the scientific community continues to explore its properties, this compound may pave the way for breakthroughs in treating complex diseases.
868975-08-0 (N-5-({(2-phenylethyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylcyclopropanecarboxamide) Related Products
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)




